sodium 2-(2-aminophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(2-aminophenyl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is used for research and development purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

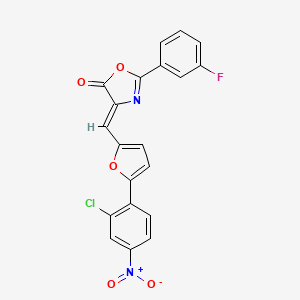

The molecular structure of this compound consists of a sodium atom (Na) bonded to an acetate group (C2H3O2) and a 2-aminophenyl group (C6H5NH2) . The InChI code for this compound is 1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The molecular weight of this compound is 187.13 .

Mécanisme D'action

Target of Action

Sodium 2-(2-aminophenyl)acetate, also known as Dapsone, is a sulfone drug that is active against a wide range of bacteria . Its primary targets are bacteria, particularly Mycobacterium leprae . The compound’s action against these bacteria is mainly due to its ability to inhibit folic acid synthesis in susceptible organisms .

Mode of Action

The compound’s mode of action is likely similar to that of the sulfonamides, which involves the inhibition of folic acid synthesis in susceptible organisms . This inhibition disrupts the bacteria’s ability to synthesize proteins necessary for their growth and reproduction, thereby stopping the spread of the infection .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting folic acid synthesis, the compound disrupts these pathways, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Diclofenac, involves absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is absorbed in the gastrointestinal tract and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the biochemical pathways necessary for the synthesis of folic acid, a vital component for bacterial protein synthesis . Consequently, the bacteria are unable to grow and reproduce, leading to their death and the resolution of the infection .

Avantages Et Limitations Des Expériences En Laboratoire

Sodium 2-(2-aminophenyl)acetate has several advantages for laboratory experiments. It is a relatively low cost compound that is widely available. In addition, it is a stable compound that is soluble in water, making it easy to use in aqueous solutions. However, this compound has some limitations for laboratory experiments. It is a weak acid and can be easily neutralized by bases, which can affect the outcome of the experiment. In addition, this compound can be toxic if ingested or inhaled, and should be handled with care.

Orientations Futures

Sodium 2-(2-aminophenyl)acetate has several potential future directions. It can be used in the development of new drugs and treatments for various diseases and disorders. It can also be used in the development of new analytical techniques and methods for the detection and quantification of various compounds. In addition, this compound can be used in the development of new biocatalysts and enzymes for various biochemical processes. Finally, this compound can be used in the development of new materials and technologies for various applications.

Méthodes De Synthèse

Sodium 2-(2-aminophenyl)acetate can be synthesized using two different methods. The first method involves the reaction of 2-aminobenzoic acid with sodium hydroxide in aqueous solution. This reaction yields this compound as the desired product. The second method involves the reaction of 2-aminobenzoic acid with sodium acetate in aqueous solution. This reaction yields this compound as the desired product.

Applications De Recherche Scientifique

Sodium 2-(2-aminophenyl)acetate has been widely used in the scientific community for numerous research applications. It has been used as a building block in organic synthesis for the preparation of various compounds. It has also been used as a reagent in analytical chemistry for the detection and quantification of various compounds. In addition, this compound has been used in biochemistry for the study of enzyme-catalyzed reactions and other biochemical processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(2-aminophenyl)acetate involves the reaction of 2-aminophenylacetic acid with sodium hydroxide.", "Starting Materials": [ "2-aminophenylacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-aminophenylacetic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it.", "Dissolve the dried precipitate in water and add sodium hydroxide to adjust the pH to 7-8.", "Filter the solution and evaporate the solvent to obtain sodium 2-(2-aminophenyl)acetate." ] } | |

Numéro CAS |

64462-12-0 |

Formule moléculaire |

C8H8NNaO2 |

Poids moléculaire |

173.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.